![molecular formula C15H7ClF3NO3 B15157325 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-7-hydroxy-2H-chromen-2-one](/img/structure/B15157325.png)
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-7-hydroxy-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-7-hydroxy-2H-chromen-2-one is a complex organic compound that features a trifluoromethyl group, a pyridine ring, and a chromenone structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-7-hydroxy-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the pyridine and chromenone intermediates. One common method involves the reaction of 2-hydroxy-3-chloropyridine with trifluoromethyl ketone under alkaline conditions to form 3-chloro-5-(trifluoromethyl)pyridin-2-ol . This intermediate is then coupled with a suitable chromenone derivative under specific reaction conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and the use of catalysts to facilitate the reaction. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve consistent production.
化学反应分析
Types of Reactions
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-7-hydroxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the chromenone structure can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield chromenone ketones, while substitution of the chlorine atom can produce various pyridine derivatives.
科学研究应用
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-7-hydroxy-2H-chromen-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and pathways.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
作用机制
The mechanism of action of 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-7-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyridine and chromenone moieties can bind to enzymes and receptors, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: This compound shares the trifluoromethyl and chlorine substituents but lacks the chromenone structure.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Similar in structure but with a fluorine atom instead of a hydroxyl group.
5-Chloro-2-(trifluoromethyl)pyridine: Another related compound with a different substitution pattern on the pyridine ring.
Uniqueness
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-7-hydroxy-2H-chromen-2-one is unique due to the combination of its trifluoromethyl group, pyridine ring, and chromenone structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C15H7ClF3NO3 |
|---|---|
分子量 |
341.67 g/mol |
IUPAC 名称 |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-7-hydroxychromen-2-one |
InChI |
InChI=1S/C15H7ClF3NO3/c16-11-4-8(15(17,18)19)6-20-13(11)10-3-7-1-2-9(21)5-12(7)23-14(10)22/h1-6,21H |
InChI 键 |
SHHZXZKLGHJRDC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1O)OC(=O)C(=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


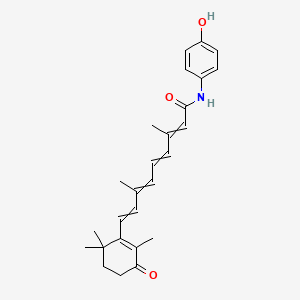
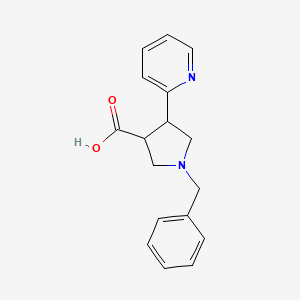
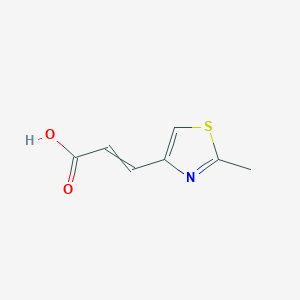
![5-[1-(4-Chlorophenoxy)-2-phenylethenyl]-1-(2,4-dichlorobenzenesulfonyl)pyrazole](/img/structure/B15157265.png)
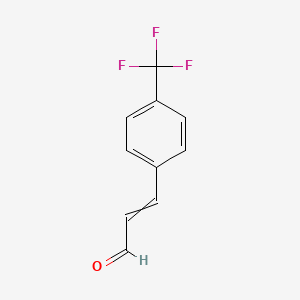

![1-{2-[2-(4-Chlorophenyl)-2-adamantyl]acetyl}-4-methylhexahydropyrazin-4-ium chloride](/img/structure/B15157285.png)
![7-(Bromomethyl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B15157288.png)
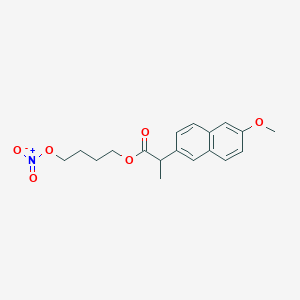
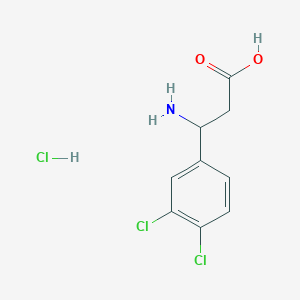
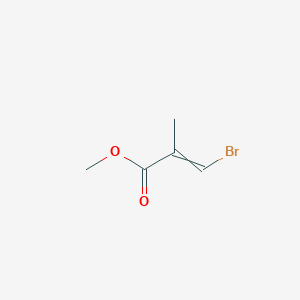
![1-[2-(2-Phenylethenyl)phenyl]ethanone](/img/structure/B15157318.png)
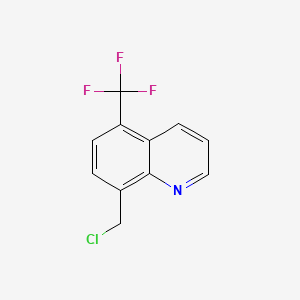
![(3S,6S)-6-bromo-hexahydrofuro[3,2-b]furan-3-yl 4-methylbenzenesulfonate](/img/structure/B15157337.png)
